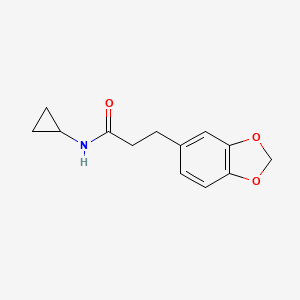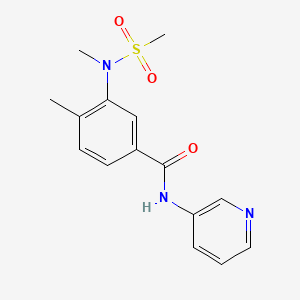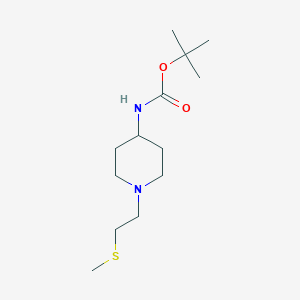![molecular formula C19H26N6O B4464892 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4464892.png)
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide
Vue d'ensemble
Description
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction between 2-methyl-4,6-dichloropyrimidine and dimethylamine under reflux conditions. The resulting intermediate is then reacted with 1-(4-methylphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, such as alkyl halides or amines
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. This inhibition can lead to downstream effects on various biochemical pathways, ultimately resulting in the desired therapeutic outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide
- 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Uniqueness
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine and pyrimidine rings. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-14-5-7-16(8-6-14)22-19(26)25-11-9-24(10-12-25)18-13-17(23(3)4)20-15(2)21-18/h5-8,13H,9-12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEQDFHCJMBIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate](/img/structure/B4464812.png)



![7-(4-methoxyphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4464834.png)

![N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE](/img/structure/B4464847.png)
![N-(5-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4464852.png)


![2,5-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4464880.png)
![3,5-Dimethyl-4-{1-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B4464885.png)
![N-benzyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4464895.png)
![6-(3-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464902.png)
